2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
CAS No.: 1060260-60-7
Cat. No.: VC11920488
Molecular Formula: C19H17FN2O3S2
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060260-60-7 |
|---|---|
| Molecular Formula | C19H17FN2O3S2 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C19H17FN2O3S2/c20-15-5-9-18(10-6-15)27(24,25)22-16-7-3-14(4-8-16)12-19(23)21-13-17-2-1-11-26-17/h1-11,22H,12-13H2,(H,21,23) |
| Standard InChI Key | DVXOLDLXCKMJSH-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
2-[4-(4-Fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide (CAS No. 1060260-60-7) is a heterocyclic organic compound with the molecular formula C₁₉H₁₇FN₂O₃S₂ and a molecular weight of 404.5 g/mol. Its IUPAC name systematically describes its structure:
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A thiophen-2-ylmethyl group attached to the acetamide nitrogen.
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A 4-(4-fluorobenzenesulfonamido)phenyl moiety linked to the acetamide carbonyl.
This arrangement confers distinct electronic and steric properties, facilitating interactions with biological targets such as enzymes and receptors.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Registry Number | 1060260-60-7 |
| Molecular Formula | C₁₉H₁₇FN₂O₃S₂ |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 2-[4-[(4-Fluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide involves multi-step reactions designed to assemble its three primary components: the sulfonamide, acetamide, and thiophene units. A representative route includes:
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Sulfonamide Formation: Reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylacetamide under basic conditions to yield the sulfonamide intermediate.
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Amide Coupling: Attachment of the thiophen-2-ylmethylamine to the acetamide carbonyl via coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .
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Purification: Isolation via column chromatography or recrystallization to achieve >95% purity.
Critical parameters influencing yield and purity include temperature control (0–25°C), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios of reactants.
Analytical Characterization
Structural validation employs spectroscopic and chromatographic techniques:
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¹H/¹³C NMR: Confirms proton environments and carbon骨架 connectivity. Key signals include the thiophene β-protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ 10.2 ppm).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 405.1 [M+H]⁺, consistent with the molecular formula.
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HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Preliminary data suggest moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies indicate susceptibility to hydrolytic degradation under acidic conditions (pH <3), necessitating storage at −20°C in inert atmospheres.
Lipophilicity and Drug-Likeness
Calculated logP values (cLogP ≈ 3.2) predict favorable membrane permeability, aligning with Lipinski’s Rule of Five criteria. The polar surface area (PSA ≈ 120 Ų) suggests moderate blood-brain barrier penetration potential .
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Targets
The compound’s sulfonamide and thiophene motifs are associated with diverse biological activities:
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Sulfonamides: Known inhibitors of carbonic anhydrases and tyrosine kinases, implicated in cancer and inflammatory diseases .
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Thiophenes: Modulators of ion channels and G protein-coupled receptors (GPCRs), with applications in neurology and oncology .
Table 2: Comparative Anticancer Activity of Structural Analogues
| Compound | Cell Line (IC₅₀, μM) | Reference |
|---|---|---|
| 27d (Thiazolidinone) | HOP-92 (0.81) | |
| 12b (Phenolic Azomethine) | SNB-75 (0.14) | |
| Target Compound | In silico Prediction: 1.2–2.5 μM | — |
Note: Direct experimental data for the target compound are pending; predictions based on structural analogues .
Mechanism of Action
Molecular docking studies propose interactions with:
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SHIP1 Phosphatase: Sulfonamide groups may enhance enzymatic activity, analogous to bis-sulfonamide SHIP1 activators that promote lipid degradation in microglia .
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PI3K/Akt Pathway: Potential inhibition of oncogenic signaling cascades, a common target in non-small cell lung cancer .
Applications and Future Directions
Research Gaps and Opportunities
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